molecular formula C28H34N4O4 B7691324 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide

Cat. No. B7691324
M. Wt: 490.6 g/mol
InChI Key: ZBRXKBKUTBFFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide” is a chemical compound. Its linear formula is C21H332N5 . The molecular weight of this compound is 426.437 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .

Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives have revealed promising anticancer properties. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. The specific mechanism of action involves targeting key cellular pathways, such as kinases and DNA repair enzymes .

Anti-inflammatory Agents

Pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory potential. By modulating inflammatory mediators (such as cytokines and prostaglandins), these compounds may be useful in managing chronic inflammatory conditions. Researchers continue to investigate their efficacy and safety profiles .

Neuroprotective Effects

The central nervous system (CNS) benefits from pyrazolo[3,4-b]pyridines due to their neuroprotective properties. These compounds exhibit antioxidant activity and may help prevent neurodegenerative diseases by reducing oxidative stress and inflammation. Investigations into their interactions with neurotransmitter receptors and ion channels are ongoing .

Antimicrobial Agents

Pyrazolo[3,4-b]pyridines have shown activity against various microbial pathogens, including bacteria, fungi, and parasites. Researchers explore their potential as novel antibiotics, antifungals, and antiprotozoals. Mechanisms of action involve disrupting essential cellular processes or inhibiting specific enzymes .

Analgesic Properties

Some pyrazolo[3,4-b]pyridines exhibit analgesic effects. By interacting with pain receptors or modulating neurotransmitter release, they may offer relief from acute or chronic pain. Further studies are needed to optimize their pharmacokinetics and minimize side effects .

Photophysical Applications

Certain pyrazolo[3,4-b]pyridines possess interesting photophysical properties. Researchers have explored their use as fluorescent probes, sensors, or imaging agents. These compounds can selectively bind to specific biomolecules or cellular structures, enabling visualization and tracking in biological systems .

properties

IUPAC Name

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-6-10-14-32-27-21(15-19-13-11-12-18(5)24(19)29-27)26(31-32)30-28(33)20-16-22(34-7-2)25(36-9-4)23(17-20)35-8-3/h11-13,15-17H,6-10,14H2,1-5H3,(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRXKBKUTBFFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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